molecular formula C8H13NO3 B13216183 5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid

Cat. No.: B13216183
M. Wt: 171.19 g/mol
InChI Key: QTDRWAMSIRHQFO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid is a key chemical building block that provides the foundational 3-carboxypiperidin-2-one scaffold for the design and synthesis of novel bioactive molecules . This compound is of significant interest in medicinal chemistry, particularly in the development of potent c-Met (Mesenchymal-epithelial transition factor) kinase inhibitors . c-Met is a transmembrane receptor tyrosine kinase, and its aberrant signaling is a well-known driver in a variety of human solid tumors and hematologic malignancies, making it an attractive anticancer drug target . Research has demonstrated that derivatives built upon this core structure exhibit significant inhibitory activity against c-Met kinase at nanomolar concentrations (IC50 values as low as 8.6 nM) and show potent inhibitory effects on the proliferation of c-Met-driven cancer cell lines, such as MKN45 human gastric cancer cells . The scaffold's versatility allows for strategic structural optimization; for instance, introducing substituents at the alpha-position of the piperidinone ring has been shown to greatly enhance both enzymatic and cellular inhibitory activity . Piperidine and piperidinone derivatives are recognized as critically important synthetic fragments in the pharmaceutical industry, featuring prominently in more than twenty classes of pharmaceuticals and numerous alkaloids . As such, this compound serves as a versatile and valuable intermediate for researchers exploring new chemical space in oncology drug discovery and other therapeutic areas.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-8(2)3-5(7(11)12)6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

QTDRWAMSIRHQFO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)NC1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Hydrogenation of Pyridinecarboxylic Acid Derivatives

One of the classical methods to prepare substituted piperidine carboxylic acids involves catalytic hydrogenation of corresponding pyridinecarboxylic acids. The process typically uses palladium on charcoal as a catalyst under controlled temperature and pressure conditions.

  • Procedure Summary:

    • Starting from 2-pyridinecarboxylic acid or its derivatives, the compound is dissolved in water.
    • Palladium on charcoal (5% Pd content) is added.
    • The mixture is placed in a hydrogenation autoclave, purged with nitrogen to remove oxygen, then pressurized with hydrogen gas.
    • Hydrogenation occurs at 80–100 °C under 3–5 MPa pressure for 3–4 hours.
    • After completion, the catalyst is filtered off.
    • The reaction mixture is concentrated under vacuum to remove moisture.
    • Addition of methanol induces crystallization of the piperidine carboxylic acid.
    • Cooling to 0 °C facilitates solid separation by centrifugation.
  • Yields and Purity:

    • The yield of 5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid (or closely related nipecotic acid derivatives) is reported to be above 85%.
    • Purity typically ranges from 98% to 102% by content analysis.
    • Melting points are consistent with literature values (approximately 273–278 °C).
  • Advantages:

    • High yield and purity.
    • Mild reaction conditions without the need for highly basic reagents.
    • Simple post-processing without requiring neutralization steps.
  • Example Data Table:

Step Conditions Yield (%) Purity (%) Notes
Hydrogenation 80 °C, 3.5 MPa H2, 3 hrs 85.26 98–102 Pd/C catalyst, aqueous medium
Moisture Removal Vacuum distillation at 0.09 MPa - - Removes ~50% moisture
Crystallization Methanol addition, cooling to 0 °C - - Solid separation by centrifuge

Source: Patent CN102174011A

Multi-Step Synthesis via β-Ketoester Intermediates and Diazo Transfer Reactions

Advanced synthetic routes involve the preparation of this compound derivatives as intermediates for further functionalization, especially in complex alkaloid synthesis.

  • Key Steps:

    • Synthesis of 3-Ethyl-2-oxopiperidine-3-carboxylic acid (a close analog):

      • Starting from diethyl ethylmalonate, a multi-step sequence involving hydrolysis, cyclization, and reduction leads to the substituted piperidone carboxylic acid.
    • Activation and Coupling:

      • The carboxylic acid is activated using 1,1-carbonyldiimidazole.
      • Coupling with nucleophiles such as mono-methyl malonate dianion forms β-ketoester intermediates.
    • Formation of Diazo Imides:

      • The β-ketoesters are converted to α-diazo imides using Regitz diazo transfer methods with tosyl azide or similar diazo donors.
      • These diazo compounds serve as precursors for Rhodium(II)-catalyzed cyclization reactions.
  • Yields:

    • β-Ketoester formation: ~60%
    • Imide formation: ~65%
    • Diazo transfer: up to 90%
  • Significance:

    • These methods enable the preparation of highly functionalized piperidine derivatives.
    • The diazo intermediates are crucial for constructing complex ring systems via metal-catalyzed cycloaddition.
  • Reaction Scheme Summary:

Step Reagents/Conditions Yield (%) Notes
Diethyl ethylmalonate → Acid Hydrolysis, cyclization - Starting material preparation
Acid → β-Ketoester 1,1-Carbonyldiimidazole, malonate dianion 60 Activation and coupling
β-Ketoester → Imide Acid chloride coupling 65 Formation of N-acylamide
Imide → Diazo Imide Regitz diazo transfer (e.g., tosyl azide) 90 Key diazo intermediate

Source: ARKAT USA, Inc. research article

Functionalization via Alkylation and Ester Modifications

Additional synthetic versatility is achieved by alkylation of piperidone derivatives followed by ester group transformations.

  • Method Highlights:

    • Deprotonation of 2-oxopiperidine-3-carboxylic acid derivatives with n-butyllithium.
    • Alkylation with electrophiles such as 2-iodoethyl benzyl ether or tert-butyl bromoacetate.
    • Conversion of esters (tert-butyl to methyl esters) by acid-catalyzed transesterification.
    • Subsequent coupling with indole acid chlorides to form imides.
    • Diazotization to obtain diazo compounds for further cyclization.
  • Yields:

    • Alkylation: 70–80%
    • Ester conversion: up to 100%
    • Imide formation and diazo transfer: high yields (above 80%)
  • Utility:

    • Provides access to structurally diverse piperidine derivatives.
    • Enables incorporation of functional groups for downstream synthetic applications.
Preparation Route Key Reagents/Conditions Yield Range (%) Remarks
Catalytic Hydrogenation 2-Pyridinecarboxylic acid, Pd/C, H2 85–95 Simple, high yield, aqueous medium
β-Ketoester Intermediate Synthesis Diethyl ethylmalonate, CDI, malonate 60–90 Multi-step, useful for diazo imide formation
Alkylation and Ester Modification n-BuLi, alkyl halides, acid-catalyzed ester exchange 70–100 Enables functional group diversity

The preparation of this compound and its derivatives is well-established through multiple synthetic strategies. Catalytic hydrogenation of pyridinecarboxylic acids provides a straightforward and high-yielding route. More complex synthetic sequences involving β-ketoester intermediates and diazo transfer reactions enable the construction of advanced intermediates for natural product synthesis. Alkylation and ester modification steps further diversify the chemical space accessible from this scaffold. These methods are supported by robust experimental data and are widely used in organic synthesis laboratories focusing on nitrogen heterocycles.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid with structurally related compounds, emphasizing differences in ring size, substituent effects, and applications.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : A five-membered pyrrolidine ring with a ketone at C5 and a carboxylic acid at C3, plus a methyl group at C1.
  • Key Differences :
    • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered), leading to increased ring strain in the former.
    • Substituents : The 1-methyl group in the pyrrolidine derivative lacks the steric bulk of the 5,5-dimethyl groups in the piperidine analog.
    • Reactivity : The 5-oxo group in pyrrolidine may exhibit different electronic effects compared to the 2-oxo group in piperidine, altering acidity (pKa) and hydrogen-bonding capacity.
  • Applications : Pyrrolidine derivatives are often used as intermediates in β-lactam antibiotic synthesis, whereas piperidine analogs may target neurological or metabolic pathways due to their conformational stability .

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : A pyrrolidine ring with a 2,6-dimethylphenyl substituent at C1, a ketone at C5, and a carboxylic acid at C3.
  • Biological Interactions: The aromatic moiety may engage in π-π stacking with protein targets, a feature absent in the piperidine derivative.
  • Applications : Used as a building block in organic synthesis for creating kinase inhibitors or anti-inflammatory agents, leveraging its aromatic and polar functional groups .

Structural and Functional Data Table

Compound Name Ring Size Substituents Key Functional Groups Applications
This compound 6-membered 5,5-dimethyl 2-oxo, 3-carboxylic acid Drug discovery, enzyme inhibition
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 5-membered 1-methyl 5-oxo, 3-carboxylic acid β-lactam intermediates, analytical standards
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-membered 1-(2,6-dimethylphenyl) 5-oxo, 3-carboxylic acid Kinase inhibitors, reference compounds
4,4-Dimethyl-5-oxopyrrolidine intermediates 5-membered 4,4-dimethyl 5-oxo, ester/carbamate groups Synthetic precursors for piperidines

Research Findings and Implications

  • Synthetic Challenges : The introduction of 5,5-dimethyl groups in piperidine derivatives requires low-temperature lithiation and careful steric management, as evidenced by the 38.4% yield in a key methylation step .
  • Biological Relevance : Piperidine derivatives with rigid dimethyl-substituted rings may exhibit enhanced binding to hydrophobic pockets in enzymes, whereas pyrrolidine analogs with aromatic groups could target flat binding sites (e.g., ATP pockets in kinases) .
  • Analytical Utility : The carboxylic acid and ketone groups in these compounds make them suitable for HPLC or NMR calibration, though their retention times and spectral profiles differ significantly due to ring size and substituent effects .

Biological Activity

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid (DMOPCA) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with DMOPCA, including relevant data tables, case studies, and detailed research findings.

1. Chemical Structure and Properties

DMOPCA is characterized by its piperidine ring structure and the presence of a carboxylic acid functional group, which contributes to its biological properties. The molecular formula is C9H15NO3C_9H_{15}NO_3, and its structure can be represented as follows:

Structure C9H15N O3\text{Structure }\text{C}_9\text{H}_{15}\text{N O}_3

2. Antimicrobial Activity

Recent studies have highlighted DMOPCA's potential as an antimicrobial agent against various Gram-positive pathogens. The compound exhibits structure-dependent antimicrobial activity, making it a candidate for further development in combating antibiotic-resistant strains.

2.1 In Vitro Studies

A study conducted on derivatives of 5-oxopyrrolidine, including DMOPCA, demonstrated promising activity against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, revealing that certain derivatives exhibited lower MICs compared to standard antibiotics.

Compound Pathogen MIC (µg/mL) Notes
DMOPCAS. aureus32Effective against MRSA
DMOPCAE. faecalis16Shows potential against VRE
DMOPCAC. difficile64Moderate activity

3. Anticancer Activity

The anticancer properties of DMOPCA have been explored using various cancer cell lines, notably A549 human lung adenocarcinoma cells. The studies revealed that DMOPCA significantly reduces cell viability in a dose-dependent manner.

3.1 Case Studies

In vitro assays conducted on A549 cells showed that DMOPCA reduced cell viability to approximately 63% at a concentration of 100 µM after 24 hours of treatment. This effect was compared to standard chemotherapeutics such as cisplatin.

Treatment Cell Viability (%) Concentration (µM) Notes
DMOPCA63100Significant reduction
Cisplatin19.710Standard control

The mechanism by which DMOPCA exerts its biological effects is still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and the modulation of Bcl-2 family proteins.

5. Conclusion

This compound demonstrates significant antimicrobial and anticancer activities, making it a promising candidate for further pharmacological development. Its ability to combat resistant strains of bacteria and its potential efficacy against cancer cell lines highlight the need for continued research into its mechanisms and applications.

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